![molecular formula C10H22BNO2 B1395963 2-Hexyl-1,3,6,2-dioxazaborocane CAS No. 96472-47-8](/img/structure/B1395963.png)
2-Hexyl-1,3,6,2-dioxazaborocane
Overview
Description
2-Hexyl-1,3,6,2-dioxazaborocane is a chemical compound with the molecular formula C10H22BNO2 . It is also known by other names such as 1-Hexaneboronic acid, cyclic iminodiethylene ester, and N-HEXYLBORONIC ACID DIETHANOLAMINE ESTER .
Molecular Structure Analysis
The molecular structure of 2-Hexyl-1,3,6,2-dioxazaborocane includes a boron atom, nitrogen atom, and two oxygen atoms forming a cyclic structure with hexyl (C6H13) as a side chain . The InChI representation of the molecule isInChI=1S/C10H22BNO2/c1-2-3-4-5-6-11-13-9-7-12-8-10-14-11/h12H,2-10H2,1H3
. Physical And Chemical Properties Analysis
The molecular weight of 2-Hexyl-1,3,6,2-dioxazaborocane is 199.10 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds . Its exact mass and monoisotopic mass are both 199.1743591 g/mol . The topological polar surface area is 30.5 Ų . The compound has a complexity of 127 .Scientific Research Applications
Synthesis and Structural Applications
- Synthesis of New Dioxazaborocanes: 2-Hexyl-1,3,6,2-dioxazaborocane derivatives were synthesized for potential use in creating germanium derivatives. These new borocanes can be used for the synthesis of corresponding germanium derivatives, as demonstrated by the reaction of compound 6 in the study. The boron-nitrogen distances in these complexes provide evidence for the B←N transannular interaction, a unique structural feature of these compounds (Lermontova et al., 2008).
Chemical Transformations and Reactivity
- Ortho-Functionalization of Arylboronic Acids: 2-Hexyl-1,3,6,2-dioxazaborocane, when used in its ortho-lithiated derivative form, facilitates the synthesis of various ortho-functionalized arylboronic acids and related compounds. This approach offers a pathway to synthesize ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles (Da̧browski et al., 2007).
Sensor and Detection Applications
- Fluorescent Detection of Hydrogen Peroxide: A derivative of 2-Hexyl-1,3,6,2-dioxazaborocane, specifically 6-(anthracen-9-ylmethyl)-2-phenyl-1,3,6,2-dioxazaborocane, has been used as a fluorescent sensor for the detection of hydrogen peroxide and peroxide-based explosives compounds (Frenois et al., 2016).
Lubricant and Surface Coating Applications
- Use in Lubricants: Novel borate esters, including 2-Hexyl-1,3,6,2-dioxazaborocane derivatives, were synthesized and tested as anti-wear and extreme pressure additives in rapeseed oil. These esters form protective films on surfaces, suggesting their potential as efficient lubricants (Yan et al., 2014).
Polymer Modification and Functionalization
- Functionalization of Epoxy Resins: Amine-cured epoxy resins were functionalized using dioxazaborocane (DOAB) formation between diethanolamine units in the resins and boronic acid modifiers. This approach offers new possibilities for the application of dynamic DOAB formation in the functionalization of amine-cured epoxy resins (Ito et al., 2020).
properties
IUPAC Name |
2-hexyl-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BNO2/c1-2-3-4-5-6-11-13-9-7-12-8-10-14-11/h12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDFIELIQQRDBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716968 | |
Record name | 2-Hexyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexyl-1,3,6,2-dioxazaborocane | |
CAS RN |
96472-47-8 | |
Record name | 2-Hexyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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